
2-(Butan-2-yl)-3-ethylaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butan-2-yl)-3-ethylaziridine is an organic compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a butan-2-yl group and an ethyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-3-ethylaziridine can be achieved through several methods:
Cyclization of Amines: One common method involves the cyclization of appropriate amines with halogenated compounds. For instance, reacting 2-(Butan-2-yl)amine with ethyl halide under basic conditions can lead to the formation of the aziridine ring.
Epoxide Ring-Opening: Another method involves the ring-opening of epoxides with amines. For example, reacting 2-(Butan-2-yl)amine with ethyl epoxide can yield the desired aziridine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2-(Butan-2-yl)-3-ethylaziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, thiols, and amines. Reactions are typically carried out under mild conditions using solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include ring-opened amines or substituted aziridines.
Oxidation: Products include aziridine oxides or other oxidized derivatives.
Reduction: Products include primary or secondary amines.
科学的研究の応用
2-(Butan-2-yl)-3-ethylaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(Butan-2-yl)-3-ethylaziridine involves its high reactivity due to the strained aziridine ring. This reactivity allows it to interact with various molecular targets, including nucleophiles and electrophiles. The compound can form covalent bonds with biological molecules, potentially leading to biological activity such as enzyme inhibition or DNA interaction.
類似化合物との比較
Similar Compounds
2-(Butan-2-yl)aziridine: Lacks the ethyl group, making it less sterically hindered and potentially more reactive.
3-Ethylaziridine: Lacks the butan-2-yl group, resulting in different steric and electronic properties.
Aziridine: The simplest aziridine, lacking both butan-2-yl and ethyl groups, making it the most reactive among the series.
Uniqueness
2-(Butan-2-yl)-3-ethylaziridine is unique due to the presence of both butan-2-yl and ethyl groups, which influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
CAS番号 |
51617-01-7 |
|---|---|
分子式 |
C8H17N |
分子量 |
127.23 g/mol |
IUPAC名 |
2-butan-2-yl-3-ethylaziridine |
InChI |
InChI=1S/C8H17N/c1-4-6(3)8-7(5-2)9-8/h6-9H,4-5H2,1-3H3 |
InChIキー |
RIXJGSZRHHMFTF-UHFFFAOYSA-N |
正規SMILES |
CCC1C(N1)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)
![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)

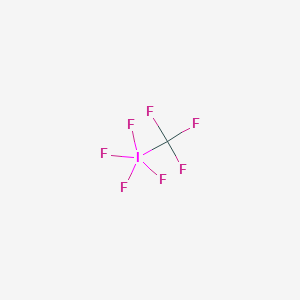
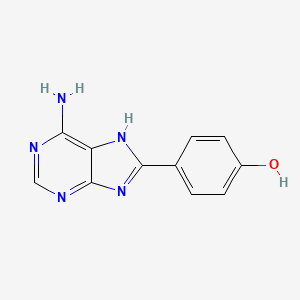
![7-Butyl-4-ethyl-6-methyl-1h-pyrano[3,4-c]pyridine-3,8(4h,7h)-dione](/img/structure/B14658216.png)
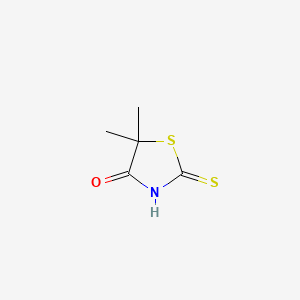
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)
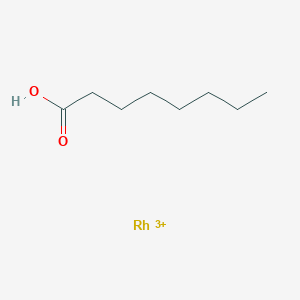
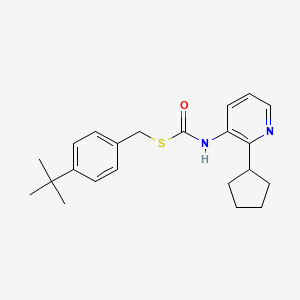
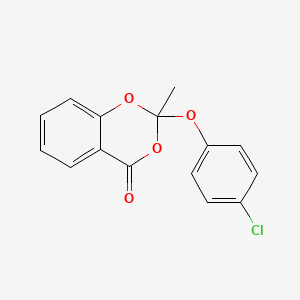
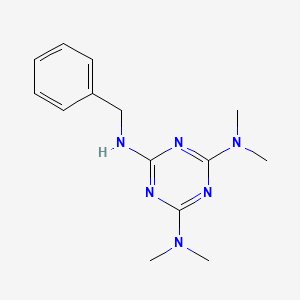
![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
